molecular formula C21H18N2O2 B2774037 3-CYANO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE CAS No. 1421517-29-4

3-CYANO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE

Cat. No.: B2774037
CAS No.: 1421517-29-4
M. Wt: 330.387
InChI Key: AKAQLGSQVFCVJA-UHFFFAOYSA-N
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Description

3-CYANO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE is a versatile chemical compound with a unique structure that includes a cyano group, a hydroxy group, and a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYANO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE typically involves the direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile. The reaction conditions often include the use of acylating agents and appropriate solvents to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-CYANO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides or naphthalene derivatives.

Scientific Research Applications

3-CYANO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CYANO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(cyano(naphthalen-1-yl)methyl)benzamide: Shares a similar structure but lacks the hydroxy group.

    3-cyano-N-(3-hydroxypropyl)benzamide: Similar but without the naphthalene ring.

Uniqueness

3-CYANO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE is unique due to the presence of both the hydroxy group and the naphthalene ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-cyano-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c22-14-15-5-3-8-17(13-15)21(25)23-12-11-20(24)19-10-4-7-16-6-1-2-9-18(16)19/h1-10,13,20,24H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAQLGSQVFCVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CC(=C3)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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